(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone

Description

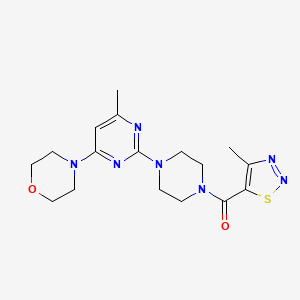

This compound is a heterocyclic small molecule featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position, linked via a methanone bridge to a piperazine ring. The piperazine moiety is further substituted with a 4-methyl-6-morpholinopyrimidin-2-yl group.

Properties

IUPAC Name |

[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O2S/c1-12-11-14(22-7-9-26-10-8-22)19-17(18-12)24-5-3-23(4-6-24)16(25)15-13(2)20-21-27-15/h11H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGIALHHCPATKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(N=NS3)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.

Mode of Action

Based on the structure–activity relationship study of similar compounds, the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Pharmacokinetics

The molecular weight of the compound is 13017, which is within the range generally considered favorable for oral bioavailability in drug design.

Result of Action

Similar compounds have shown cytotoxic effects in various cell lines.

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone is a synthetic derivative featuring a thiadiazole moiety and a piperazine ring. This paper explores its biological activities, particularly focusing on its anticancer and neuroprotective properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be broken down into two key components:

- Thiadiazole Moiety : Known for its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial effects.

- Piperazine Ring : Often associated with improved pharmacological properties in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound was evaluated for its cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 2.32 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| HepG2 | 3.21 | Cell cycle arrest at G2/M phase |

The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with an IC50 of 2.32 µg/mL for MCF-7 cells, indicating potent growth inhibitory activity. The mechanism involves inducing apoptotic cell death through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways .

Neuroprotective Activity

The neuroprotective effects of thiadiazole derivatives have also been reported. In vivo studies using animal models demonstrated that compounds similar to the one showed protective effects against neurotoxicity induced by seizures. Specifically, they exhibited efficacy in reducing seizure activity in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests:

| Model | Dose (mg/kg) | Protection (%) |

|---|---|---|

| MES | 30 | 75 |

| PTZ | 100 | 80 |

These results suggest that the compound may act through mechanisms involving GABAergic activity and modulation of voltage-gated ion channels .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiadiazole and piperazine rings significantly influence biological activity. For instance:

- The presence of electron-withdrawing groups on the thiadiazole ring enhances anticancer activity.

- Substituents on the piperazine ring can modulate lipophilicity and improve cellular uptake.

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds:

- Study on Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their anticancer properties. Compounds with halogen substituents showed enhanced potency against cancer cell lines .

- Neuroprotective Effects : In a study assessing neuroprotective properties, derivatives were found to significantly reduce mortality rates in rodent models subjected to induced seizures .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a thiadiazole ring and a piperazine moiety. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Recent studies have highlighted methods for synthesizing derivatives of thiadiazole compounds that exhibit significant biological activities .

Antimicrobial Properties:

Research indicates that thiadiazole derivatives exhibit antimicrobial activity against various pathogens. For instance, similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi . The presence of the thiadiazole ring is often linked to enhanced interaction with microbial enzymes, leading to inhibition of growth.

Anticancer Activity:

Thiadiazole derivatives have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific compound has not been extensively studied for anticancer effects; however, its structural analogs have shown promise in preclinical trials.

Neuroprotective Effects:

Some research has indicated potential neuroprotective effects of thiadiazole compounds. They may play a role in mitigating oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases . This application is particularly relevant given the increasing incidence of conditions like Alzheimer's disease.

Agricultural Applications

Growth Regulators:

Thiadiazole derivatives have been explored as plant growth regulators. Their ability to influence plant growth processes can be harnessed to enhance crop yield and resilience against environmental stressors . The compound's structural features may allow it to interact with plant hormone pathways, promoting growth or resistance mechanisms.

Pesticidal Activity:

The compound also shows potential as a pesticide due to its biological activity against pests. Thiadiazoles are known to affect the nervous systems of insects, providing a mechanism for pest control without harming beneficial organisms . This application is critical in sustainable agriculture practices.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Containing Compounds

Thiadiazoles are known for their diverse bioactivities, including antimicrobial and anticancer properties. For example:

- Sulfamethizole (a sulfonamide antibiotic with a 1,2,3-thiadiazole ring) shares the thiadiazole core but lacks the pyrimidine-morpholine-piperazine extension. Its antibacterial activity hinges on dihydrofolate reductase inhibition, a mechanism less likely in the target compound due to steric hindrance from the bulky substituents .

- Tiazofurin (an anticancer agent) incorporates a thiadiazole fused to a ribose moiety. Unlike the target compound, its activity relies on IMP dehydrogenase inhibition, highlighting how substituents dictate target specificity .

Pyrimidine-Morpholine Hybrids

Pyrimidine-morpholine hybrids are common in kinase inhibitors (e.g., PI3K/Akt/mTOR pathway inhibitors ):

- Voxtalisib (SAR245409), a pyrimidine derivative with a morpholine group, inhibits PI3K and mTOR.

- GSK2126458, another pyrimidine-based PI3K inhibitor, demonstrates that methyl substitutions on pyrimidine (as in the target compound) enhance metabolic stability but may reduce solubility .

Piperazine-Linked Molecules

Piperazine is a common linker in drug design due to its conformational flexibility:

- Ciprofloxacin (a fluoroquinolone antibiotic) uses piperazine to improve water solubility and bacterial uptake. In contrast, the target compound’s piperazine is constrained by the pyrimidine-morpholine group, likely limiting its role in solubility and instead contributing to target binding .

- Aprepitant (an antiemetic) employs piperazine to tether aromatic groups. The target compound’s methanone bridge may similarly orient the thiadiazole and pyrimidine groups for optimal interaction with a biological target .

Key Research Findings and Limitations

- Therapeutic Potential: Analogous compounds (e.g., ferroptosis-inducing agents in ) suggest that the thiadiazole-pyrimidine scaffold could modulate redox pathways. However, the methyl and morpholine substituents might mitigate reactive toxicity, a hypothesis requiring validation .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole ring, followed by sequential coupling of the piperazine-morpholinopyrimidine moiety. Key steps include:

- Thiadiazole formation : Conducted in polar aprotic solvents (e.g., DMF, chloroform) with catalysts like triethylamine at 80–100°C .

- Piperazine coupling : Requires reflux conditions (ethanol, 12–24 hours) and coupling agents (e.g., acetic anhydride) .

- Purification : High-performance liquid chromatography (HPLC) is critical to isolate the final product with >95% purity .

Q. Which analytical techniques are recommended for structural characterization?

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : Assigns proton and carbon environments, confirming linkages between thiadiazole, piperazine, and pyrimidine groups .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- HPLC : Ensures purity and identifies byproducts .

Q. What solvent systems and catalysts are most effective for intermediate reactions?

- Solvents : DMF and chloroform enhance reactivity in cyclization steps, while ethanol is preferred for coupling due to its reflux properties .

- Catalysts : Triethylamine aids in deprotonation during thiadiazole formation, and acetic anhydride facilitates acetyl transfer in pyrimidine coupling .

Q. How should researchers approach initial bioactivity screening?

Prioritize in vitro assays targeting receptors or enzymes associated with the compound’s structural motifs (e.g., kinase inhibition for pyrimidine derivatives). Use:

- Cell-based assays : Assess cytotoxicity and IC50 values in cancer or microbial models .

- Enzyme inhibition studies : Monitor activity via fluorometric or colorimetric readouts .

Q. What are the critical parameters for reaction scale-up?

Maintain strict control over:

- Temperature gradients : Avoid exothermic side reactions during thiadiazole formation .

- Solvent purity : Residual water in DMF can hydrolyze intermediates .

- Catalyst stoichiometry : Excess triethylamine may lead to unwanted byproducts .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Mitigate by:

- Standardizing protocols (e.g., consistent ATP concentrations in kinase assays) .

- Validating results across multiple models (e.g., primary cells vs. immortalized lines) .

- Using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. What experimental design principles apply to long-term stability studies?

Adopt a compartmentalized approach to evaluate:

- Chemical stability : Monitor degradation under varying pH, temperature, and light exposure .

- Biological stability : Assess metabolite formation in liver microsomes or plasma .

- Use randomized block designs to account for batch-to-batch variability .

Q. Which computational strategies are effective for target identification?

- Molecular docking : Predict binding poses to kinases or GPCRs using software like AutoDock Vina .

- MD simulations : Analyze conformational stability of the compound-receptor complex over 100+ ns trajectories .

- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. ethyl groups) on activity .

Q. How can researchers validate proposed mechanisms of action?

- Knockout/knockdown models : Use CRISPR-Cas9 to silence putative targets and observe phenotypic changes .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to confirm direct interactions .

- Transcriptomic profiling : Identify downstream gene expression changes via RNA-seq .

Q. What methodologies assess environmental impact and biodegradation?

Follow frameworks like Project INCHEMBIOL to evaluate:

- Environmental partitioning : Measure logP values and soil adsorption coefficients .

- Biotic transformation : Incubate with microbial consortia to track degradation pathways .

- Ecotoxicity : Test effects on model organisms (e.g., Daphnia magna) across trophic levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.